Cas no 2098085-82-4 (4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine)

4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine structure
2098085-82-4 structure
Product name:4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
CAS No:2098085-82-4
MF:C12H13ClN4
MW:248.71142077446
CID:5728340
PubChem ID:121205875

4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • AKOS026714934
    • F1967-4331
    • 2098085-82-4
    • 4-chloro-2-cyclopropyl-6-(1,5-dimethylpyrazol-3-yl)pyrimidine
    • 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
    • starbld0022780
    • Inchi: 1S/C12H13ClN4/c1-7-5-10(16-17(7)2)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3
    • InChI Key: ZLYQERULULRPOR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C2C=C(C)N(C)N=2)N=C(C2CC2)N=1

Computed Properties

  • Exact Mass: 248.0828741g/mol
  • Monoisotopic Mass: 248.0828741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.6Ų

4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C251226-100mg
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1h-pyrazol-3-yl)pyrimidine
2098085-82-4
100mg
$ 115.00 2022-04-01
Life Chemicals
F1967-4331-2.5g
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
2098085-82-4 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-4331-1g
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
2098085-82-4 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-4331-10g
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
2098085-82-4 95%+
10g
$1957.0 2023-09-06
TRC
C251226-1g
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1h-pyrazol-3-yl)pyrimidine
2098085-82-4
1g
$ 660.00 2022-04-01
Life Chemicals
F1967-4331-0.25g
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
2098085-82-4 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-4331-0.5g
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
2098085-82-4 95%+
0.5g
$442.0 2023-09-06
TRC
C251226-500mg
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1h-pyrazol-3-yl)pyrimidine
2098085-82-4
500mg
$ 435.00 2022-04-01
Life Chemicals
F1967-4331-5g
4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
2098085-82-4 95%+
5g
$1398.0 2023-09-06

Additional information on 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine

Introduction to 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine (CAS No. 2098085-82-4)

4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine, identified by its CAS number 2098085-82-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyrimidine derivative has garnered attention due to its structural complexity and its potential applications in the development of novel therapeutic agents. The compound’s unique framework, featuring a chloro substituent, a cyclopropyl group, and a dimethylpyrazole moiety, positions it as a promising candidate for further investigation in drug discovery.

The structural attributes of 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine contribute to its versatility in chemical reactions and biological interactions. The presence of the chloro group at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Meanwhile, the cyclopropyl ring introduces rigidity to the molecule, which can influence its binding affinity and metabolic stability. The dimethylpyrazole component at the 6-position adds another layer of functional diversity, enabling interactions with various biological targets.

In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been successfully utilized in the treatment of diverse diseases, including cancer, infectious diseases, and inflammatory conditions. Among these derivatives, 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine stands out for its potential to modulate key biological pathways.

One of the most compelling aspects of this compound is its potential role in anticancer research. Pyrimidine-based inhibitors have shown promise in targeting enzymes involved in DNA replication and repair, such as thymidylate synthase and dihydrofolate reductase. The structural features of 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine suggest that it may exhibit inhibitory activity against these enzymes, thereby disrupting tumor cell proliferation. Furthermore, the dimethylpyrazole moiety could interact with other critical targets involved in cancer metabolism and signaling pathways.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine that incorporate multiple functional groups offer a rich scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between this compound and biological targets. These computational approaches have accelerated the discovery of novel drug candidates by predicting their binding affinities and mechanisms of action.

The synthesis of 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it feasible to construct such molecules with high precision. Key synthetic strategies include multi-step organic reactions involving cyclization, substitution, and functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in introducing the cyclopropyl and pyrazole moieties into the core pyrimidine scaffold.

In addition to its potential in oncology, 4-chloro-2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yll)pyrimidine may find applications in other therapeutic areas. For instance, its structural motifs could be exploited to develop inhibitors targeting bacterial enzymes or viral proteases. The chloro group provides a handle for further derivatization via nucleophilic substitution reactions, allowing for the creation of analogs with enhanced pharmacological properties.

The pharmacokinetic profile of any drug candidate is critical to its clinical success. Therefore, understanding how 4-chloro -2-cyclo prop yl -6-( 15 dim eth yl -11 H - py ra z ol -3 - y l ) py rim id ine behaves within living systems is essential. In vitro studies using cell culture models can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally , preclinical animal studies are necessary to assess its toxicity , efficacy , and optimal dosing regimens . These studies will be instrumental in determining whether this compound progresses to clinical trials .

The integration of high-throughput screening (HTS) technologies has revolutionized drug discovery by enabling rapid evaluation of large libraries of compounds for biological activity . While HTS is typically used for identifying hits from diverse chemical spaces , it can also be applied to assess analogs derived from known active molecules like 4-chloro -2-cyclo prop yl -6-( 15 dim eth yl -11 H - py ra z ol -3 - y l ) py rim id ine . By systematically varying substituents on the core scaffold , researchers can optimize potency , selectivity , and pharmacokinetic properties .

The future direction s for research on 4-chloro -2-cyc lo prop yl -6-( 15 dim eth yl -11 H - py ra z ol -3 - y l ) py rim id ine are promising . Continued exploration of its biological activities through both experimental and computational approaches will be crucial . Furthermore , collaborations between academic researchers and industry scientists could accelerate translation from bench to bedside . As our understanding o f disease mechanisms grows , so too will opportunities t o develop innovative therapies based on compounds like this one .

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